Cas no 51688-75-6 (4-Amino-3-ethylbenzoic acid)

4-Amino-3-ethylbenzoic acid is a benzoic acid derivative featuring both an amino and an ethyl substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the amino group allows for further functionalization, while the ethyl group can influence steric and electronic properties. Its well-defined structure and reactivity make it valuable for constructing complex molecules. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Proper handling and storage are recommended to maintain its integrity.
4-Amino-3-ethylbenzoic acid structure
4-Amino-3-ethylbenzoic acid structure
Product Name:4-Amino-3-ethylbenzoic acid
CAS No:51688-75-6
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD04114098
CID:841060
Update Time:2025-10-28

4-Amino-3-ethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-ethylbenzoic acid
    • 3-Aethyl-4-amino-benzoesaeure
    • 3-ethyl-4-amino-benzoic acid
    • 4-Amino-3-ethyl-benzoic acid
    • 4-amino-3-ethylbezoic acid
    • benzoic acid, 4-amino-3-ethyl-
    • MDL: MFCD04114098
    • Inchi: 1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: MFTBLGQBZWFKHP-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=C(C=1)CC)N)=O

Computed Properties

  • Exact Mass: 165.07900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 152-154 ºC (water ethanol )
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 63.32000
  • LogP: 2.11060

4-Amino-3-ethylbenzoic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

4-Amino-3-ethylbenzoic acid Pricemore >>

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Additional information on 4-Amino-3-ethylbenzoic acid

Professional Introduction to 4-Amino-3-ethylbenzoic acid (CAS No. 51688-75-6)

4-Amino-3-ethylbenzoic acid, with the chemical formula C9H11NO2, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features both an amino group and an ethyl substituent on a benzoic acid backbone, making it a valuable building block for the development of various bioactive compounds. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and material science.

The significance of 4-amino-3-ethylbenzoic acid lies in its structural flexibility, which allows for further functionalization through various chemical reactions such as condensation, oxidation, and reduction. These properties make it particularly useful in the synthesis of complex molecules, including pharmacophores that exhibit desirable biological activities. The presence of both electron-donating and electron-withdrawing groups in its structure enhances its reactivity, enabling diverse synthetic pathways.

In the realm of pharmaceutical research, 4-amino-3-ethylbenzoic acid has been explored as a precursor for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the benzoic acid core have led to the discovery of compounds that inhibit specific enzymatic targets involved in disease pathways. This underscores the compound's importance as a scaffold for drug discovery efforts.

One notable application of 4-amino-3-ethylbenzoic acid is in the production of metal-organic frameworks (MOFs). MOFs are highly porous materials that have been widely studied for their applications in gas storage, separation technologies, and catalysis. The benzoic acid moiety serves as a ligand that coordinates with metal ions to form stable frameworks with tailored properties. Researchers have leveraged the reactivity of 4-amino-3-ethylbenzoic acid to design MOFs with enhanced stability and selectivity for specific guest molecules.

The ethyl group in 4-amino-3-ethylbenzoic acid contributes to its unique physicochemical properties, influencing solubility, lipophilicity, and metabolic stability. These characteristics are critical factors when designing drug candidates, as they determine how well a compound will be absorbed, distributed, metabolized, and excreted by the body (ADME). By fine-tuning these properties through structural modifications, chemists can optimize the pharmacokinetic profiles of derived compounds.

Advances in computational chemistry have further facilitated the exploration of 4-amino-3-ethylbenzoic acid derivatives. Molecular modeling techniques allow researchers to predict the binding affinity and interactions of potential drug candidates with biological targets. This computational approach has accelerated the discovery process by enabling high-throughput screening of virtual libraries generated from 4-amino-3-ethylbenzoic acid scaffolds.

The synthesis of 4-amino-3-ethylbenzoic acid itself involves well-established organic reactions, including Friedel-Crafts alkylation followed by diazotization and reduction. These steps highlight its accessibility as a starting material for further derivatization. The compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists working on complex molecular architectures.

In conclusion, 4-amino-3-ethylbenzoic acid (CAS No. 51688-75-6) represents a significant asset in modern chemical research. Its structural features enable diverse applications across pharmaceuticals and materials science, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies and computational tools advance, the potential applications of this compound are expected to expand further.

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